Tetrabenzyl pyrophosphate
Overview
Description
Tetrabenzyl pyrophosphate (TBPP) is a chemical compound that has been studied for its potential use as a catalyst and as an ionophore for selective membrane electrodes. It has been shown to be effective in the synthesis of carboxamides from carboxylic acids and amines, providing a straightforward and high-yielding method under mild conditions . Additionally, TBPP has been identified as a novel ionophore for Pb(2+)-selective membrane electrodes, exhibiting a near-Nernstian response to lead ions in certain concentration ranges .
Synthesis Analysis
The synthesis of TBPP has not been explicitly detailed in the provided papers. However, it is implied that TBPP can be synthesized and used as a catalyst in various chemical reactions. For instance, it has been used as a coupling agent in the synthesis of carboxamides from carboxylic acids and amines . The synthesis of related pyrophosphate compounds has been described, such as the synthesis of nucleoside diphosphate sugars using nucleoside 5'-monophosphomorpholidate and sugar 1-phosphate in the presence of 1H-tetrazole , and the synthesis of pyrophosphate tetraesters with allylic and homoallylic side chains .
Molecular Structure Analysis
The molecular structure of TBPP is not directly analyzed in the provided papers. However, the structure of related pyrophosphate compounds has been studied, such as the crystal and molecular structures of pyridinium derivatives of diphosphates . The presence of two phosphoryl groups (PO) in TBPP suggests that it has a similar pyrophosphate core, which is essential for its activity as an ionophore and catalyst .
Chemical Reactions Analysis
TBPP has been used as a catalyst in the synthesis of carboxamides, demonstrating its utility in facilitating the formation of amide bonds . It has also been shown to act as an ionophore for Pb(2+)-selective membrane electrodes, indicating its ability to form complexes with lead ions . The chemical reactivity of TBPP is further suggested by its comparison to other pyrophosphate compounds, which have been used in various nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of TBPP are not extensively discussed in the provided papers. However, its use as an ionophore suggests that it has the ability to selectively bind to certain metal ions, such as lead, and facilitate their transport across a membrane . The efficiency of TBPP as a catalyst in the synthesis of carboxamides implies that it has favorable properties for promoting chemical reactions under mild conditions .
Scientific Research Applications
-
Preparation of Phosphoryl Derivatives of Shikimic Acid
-
Preparation of Dibenzyl Phosphoro Fluoridate
-
Phosphorylation of Inositol Derivatives
-
Fabrication of Pb 2+ -Selective Membrane Electrodes
-
Preparation of Synthetic Nucleotides, Phosphates of the 3,6-Dideoxyhexoses
-
Synthesis of Und-PP-Bac (Undecaprenyl Pyrophosphate = Und-PP; Bac = Unusual Sugar Bacillosamine)
-
Atherton–Todd Reaction
-
Fabrication of Pb 2+ -Selective Membrane Electrodes
-
Preparation of Synthetic Nucleotides, Phosphates of the 3,6-Dideoxyhexoses
-
Synthesis of Und-PP-Bac (Undecaprenyl Pyrophosphate = Und-PP; Bac = Unusual Sugar Bacillosamine)
Safety And Hazards
properties
IUPAC Name |
dibenzyl bis(phenylmethoxy)phosphoryl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBNXCZCLRBQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340276 | |
Record name | Tetrabenzyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabenzyl pyrophosphate | |
CAS RN |
990-91-0 | |
Record name | P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=990-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenzyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrabenzyl diphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.